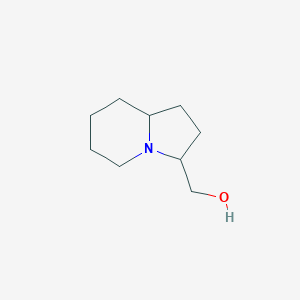

(octahydroindolizin-3-yl)methanol

Descripción

Significance of Indolizidine Alkaloids in Chemical and Biological Sciences

Indolizidine alkaloids are a prominent class of natural products that have been isolated from a vast range of sources, including plants, fungi, bacteria, and the skin of poison-dart frogs. nih.govwikipedia.org These compounds are characterized by the presence of the indolizidine nucleus, a nitrogen-containing fused ring system. The significance of indolizidine alkaloids stems from their broad and potent biological activities. nih.gov

Well-known examples of indolizidine alkaloids include swainsonine (B1682842) and castanospermine. wikipedia.org Swainsonine has garnered considerable interest for its potential as an anticancer agent, with studies indicating that it can inhibit tumor growth and metastasis, enhance the tumor-killing activity of immune cells, and stimulate the proliferation of bone marrow cells. taylorandfrancis.com Castanospermine is also being investigated for its anti-cancer and anti-HIV properties. wikipedia.org Other indolizidine alkaloids, such as slaframine (B1196289) and the pumiliotoxins, exhibit distinct pharmacological effects, acting as a parasympathomimetic agent and modulating muscle contraction, respectively. wikipedia.org The diverse biological profiles of these alkaloids have made them highly sought-after targets for synthetic chemists and valuable leads in drug discovery. wikipedia.orgcapes.gov.brrsc.org

The general chemical structure of the indolizidine alkaloid core is presented below:

Table 1: Core Structure of Indolizidine Alkaloids

| Compound Name | Molecular Structure |

|---|

Positioning of (Octahydroindolizin-3-yl)methanol within the Indolizidine Alkaloid Landscape

(Octahydroindolizin-3-yl)methanol is a chemical compound that features the core octahydroindolizine (B79230) scaffold. bldpharm.com As such, it is classified as a member of the indolizidine alkaloid family. Its structure consists of the saturated indolizidine ring system with a hydroxymethyl group (-CH2OH) attached at the 3-position.

While the broader class of indolizidine alkaloids has been extensively studied, (octahydroindolizin-3-yl)methanol itself is a less commonly cited compound in the scientific literature. It represents a simple, substituted indolizidine alkaloid that can serve as a building block or a synthetic intermediate for the construction of more complex, biologically active molecules. The presence of the hydroxyl group offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships within this class of alkaloids. The stereochemistry of the ring junctions and the substituent at the 3-position would be expected to play a crucial role in its potential biological activity, as is common for other indolizidine alkaloids.

The general properties of this compound are summarized in the table below:

Table 2: General Properties of (Octahydroindolizin-3-yl)methanol

| Property | Value |

|---|---|

| Chemical Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFRAKXZOPXIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Octahydroindolizine Alkaloids

Foundational Precursor Pathways to the Indolizidine Skeleton

The journey to the indolizidine core structure begins with one of the essential amino acids, L-lysine, which undergoes a series of enzymatic transformations to form the characteristic fused ring system.

The biogenic origin of the indolizidine alkaloid skeleton is firmly established to be the amino acid L-lysine. nih.govfrontiersin.org While lysine (B10760008) can be a precursor for several classes of alkaloids, including quinolizidine (B1214090) and piperidine (B6355638) alkaloids, the pathway leading to indolizidines is distinct. nih.gov For most other lysine-derived alkaloids, the initial step involves decarboxylation of lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC). nih.govnih.gov However, the biosynthesis of indolizidine alkaloids proceeds through a different route that retains the carboxyl group of lysine, utilizing it to form the five-membered ring of the indolizidine nucleus. nih.govnih.gov This pathway initiates with the catabolism of lysine via the saccharopine pathway. nih.govfrontiersin.org

The transformation of L-lysine into the indolizidine scaffold involves several key metabolic intermediates. The process is a prime example of a metabolic pathway being repurposed for secondary metabolite production.

Saccharopine: The initial step in this biosynthetic sequence is the conversion of L-lysine into saccharopine. nih.govfrontiersin.org This reaction, part of the lysine degradation pathway in many organisms, involves the condensation of L-lysine with α-ketoglutarate. researchgate.netnih.gov In fungi and higher plants, saccharopine is a known intermediate in lysine metabolism. nih.govwikipedia.org

Δ¹-Piperideine-6-Carboxylate: Saccharopine is subsequently converted to α-aminoadipate-6-semialdehyde, which exists in a spontaneous equilibrium with its cyclic Schiff base, Δ¹-piperideine-6-carboxylate (P6C). nih.govnih.gov This cyclization is a critical step, as it establishes the six-membered ring that will become part of the indolizidine core. P6C is a branch-point metabolite, also serving as a precursor for α-aminoadipic acid in the biosynthesis of some antibiotics like cephamycin C in certain bacteria. nih.gov

Pipecolic Acid: The final key intermediate is L-pipecolic acid, which is formed from the reduction of Δ¹-piperideine-6-carboxylate. nih.govfrontiersin.org Pipecolic acid represents the completed six-membered piperidine ring that forms the foundation of the indolizidine structure. The subsequent steps involve the addition of a two-carbon unit (often from acetate) to the pipecolate ring, followed by cyclization to yield the final bicyclic indolizidine skeleton. nih.govfrontiersin.org

The established sequence from lysine to pipecolic acid in organisms producing indolizidine alkaloids is: L-lysine → Saccharopine → α-Aminoadipate-6-semialdehyde ⇌ Δ¹-Piperideine-6-carboxylate → L-Pipecolic acid. nih.gov

| Precursor/Intermediate | Role in Biosynthesis |

| L-Lysine | The primary building block providing the nitrogen atom and most of the carbon atoms for the six-membered ring. |

| Saccharopine | The first key intermediate formed from the condensation of L-lysine and α-ketoglutarate. nih.govfrontiersin.org |

| Δ¹-Piperideine-6-Carboxylate | The cyclic imine formed from saccharopine-derived α-aminoadipate-6-semialdehyde, establishing the piperidine ring structure. nih.gov |

| Pipecolic Acid | The reduced form of Δ¹-piperideine-6-carboxylate, which serves as the direct precursor for the construction of the bicyclic indolizidine skeleton. nih.govfrontiersin.org |

Enzymatic Mechanisms in Indolizidine Biosynthesis

The conversion of simple precursors into complex alkaloids is orchestrated by a suite of specialized enzymes. Pyridoxal-5′-phosphate dependent enzymes, in particular, play a starring role in the chemistry of amino acid metabolism and alkaloid formation.

Pyridoxal-5′-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme that facilitates a wide array of reactions in amino acid metabolism, including transaminations, decarboxylations, racemizations, and C-C bond formations. rsc.orgwikipedia.org Its importance in natural product biosynthesis is immense. rsc.org In the context of indolizidine alkaloid biosynthesis, PLP-dependent enzymes are crucial. For instance, in the biosynthesis of the fungal indolizidine alkaloid curvulamine, a single PLP-dependent enzyme, CuaB, exhibits extraordinary bifunctionality. It catalyzes not only a Claisen-type condensation to form a key C-C bond but also the subsequent α-hydroxylation of an amino acid residue, a reaction that involves molecular oxygen. nih.gov This discovery highlights the sophisticated chemical logic employed by nature and expands the known catalytic repertoire of PLP-dependent enzymes. nih.govresearchgate.net

While the general biosynthetic blueprint starting from lysine is conserved, specific enzymatic steps and subsequent modifications can vary between organisms, leading to a diverse array of indolizidine structures.

Dendrobium Species: These orchids are a rich source of various alkaloids, including indolizidines. nih.govnih.gov The proposed biosynthetic pathway in Dendrobium follows the canonical route from L-lysine. nih.govfrontiersin.org It is believed that L-lysine is converted via the saccharopine pathway to L-pipecolic acid. nih.govresearchgate.net Subsequently, a cyclase enzyme is thought to catalyze the condensation of pipecolic acid with an acetate-derived unit to produce the precursor 1-indolizidinone (B1252335), which can then be further modified to create the specific alkaloids found in these plants. nih.govfrontiersin.orgresearchgate.net

Fungi: Fungi are also prolific producers of indolizidine alkaloids. A well-studied example is the fungus Rhizoctonia leguminicola, which synthesizes the toxins slaframine (B1196289) and swainsonine (B1682842). nih.gov Isotopic labeling studies have definitively shown that the biosynthesis proceeds from L-lysine via saccharopine, Δ¹-piperideine-6-carboxylate, and pipecolic acid. nih.gov The pathway employs a unique flavin enzyme, saccharopine oxidase, to shunt saccharopine from primary metabolism into this secondary metabolic route. nih.gov In a different fungal example, Curvularia sp., the biosynthesis of the unique indolizidine curvulamine involves a fascinating convergence of polyketide and amino acid pathways, orchestrated by a highly reducing polyketide synthase (PKS) and the aforementioned bifunctional PLP-dependent aminotransferase. nih.gov This demonstrates that fungi have evolved multiple strategies to construct the indolizidine scaffold.

| Organism | Key Alkaloids | Biosynthetic Pathway Highlights |

| Dendrobium Species | Various indolizidines | Pathway proceeds from L-lysine via pipecolic acid to a 1-indolizidinone precursor. nih.govfrontiersin.org |

| Rhizoctonia leguminicola | Slaframine, Swainsonine | Utilizes L-lysine via the saccharopine/pipecolic acid pathway, involving a specific saccharopine oxidase. nih.gov |

| Curvularia sp. | Curvulamine | Employs a hybrid polyketide-amino acid pathway featuring a bifunctional PLP-dependent enzyme for C-C and C-O bond formation. nih.gov |

| Actinomycetes | Cyclizidines, Iminimycin | Often utilize polyketide synthase (PKS) machinery to construct the alkaloid backbone. nih.gov |

Synthetic Methodologies for Octahydroindolizin 3 Yl Methanol and Its Derivatives

General Strategies for Indolizidine Core Construction

The construction of the indolizidine framework is the cornerstone of synthesizing (octahydroindolizin-3-yl)methanol and its derivatives. General strategies often involve the formation of one of the rings onto a pre-existing piperidine (B6355638) or pyrrolidine (B122466) ring.

One common and convergent approach involves a one-flask sequential cyclization. nih.govfigshare.comacs.orgcapes.gov.br This can be illustrated by the synthesis of (-)-indolizidine 223AB and alkaloid (-)-205B, where N-toluenesulfonyl aziridines are used as electrophiles in a three-component linchpin union with silyl (B83357) dithianes to create protected 1,5-amino alcohols. nih.govfigshare.comacs.orgcapes.gov.br This intermediate then undergoes a sequential cyclization to form the indolizidine core. nih.govfigshare.comacs.orgcapes.gov.br

Another widely used strategy starts from a phenylglycinol-derived δ-lactam. nih.govresearchgate.net This chiral building block allows for the enantioselective synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. nih.govresearchgate.net For instance, the synthesis of indolizidine alkaloids like (5R,8aR)-indolizidine 167B and (3R,5S,8aS)-monomorine I has been achieved starting from (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine or its enantiomer. nih.govresearchgate.net

The intramolecular aza-Michael reaction is another powerful tool for constructing the indolizidine skeleton. nih.gov This method was employed in the enantioselective synthesis of fluorinated indolizidinone derivatives, where an (S)-TRIP-derived phosphoric acid catalyzed the intramolecular cyclization of a conjugated amide bearing a pendant α,β-unsaturated ketone moiety. nih.gov

Furthermore, organocatalysis and asymmetric dihydroxylation reactions have been key in developing efficient approaches to hydroxylated indolizidines. nih.gov A notable example is the synthesis of (-)-lentiginosine (B1674729) from an aldehyde starting material. nih.gov

These general strategies provide a foundation for the more specific and stereoselective methods discussed in the following sections, which are crucial for controlling the precise three-dimensional structure of the target molecules.

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules like (octahydroindolizin-3-yl)methanol and its derivatives, as the biological activity is often dependent on a specific stereoisomer. Chemists have developed a variety of stereoselective and enantioselective methods to construct the indolizidine skeleton with defined stereochemistry.

A prominent strategy involves the use of chiral precursors, such as the phenylglycinol-derived lactam, which allows for the synthesis of enantiomerically pure piperidine and indolizidine alkaloids. nih.govresearchgate.net This approach has been successfully applied to the synthesis of alkaloids like (5R,8aR)-indolizidine 167B and (3R,5S,8aS)-monomorine I. nih.govresearchgate.net Similarly, enantiomerically pure N-Boc-baikiain, derived from Sharpless asymmetric epoxidation, has served as a starting material for the stereocontrolled synthesis of indolizidine alkaloid trans-209D. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of the indolizidine core. nih.gov For example, an organocatalytic aza-conjugate addition reaction provides efficient access to the 3-methyl-2,6-cis-piperidine ring system, a key intermediate for certain quinolizidine alkaloids. chemistryviews.org

The following subsections will delve into specific stereoselective and enantioselective reactions that are instrumental in the synthesis of the indolizidine framework.

Diastereoselective α-alkylation of cyclic precursors, particularly piperidine derivatives, is a fundamental strategy for introducing substituents with high stereocontrol, which is essential for the synthesis of substituted indolizidines. The stereochemical outcome of these reactions is often directed by a chiral auxiliary or a pre-existing stereocenter within the ring system.

One established method utilizes a chiral formamidine (B1211174) derived from (S)-valine dimethylamide to direct the α-alkylation of a piperidine ring. This approach has been successfully employed in the asymmetric synthesis of various piperidine alkaloids. The chiral auxiliary is first attached to the nitrogen of a dehydropiperidine. Subsequent deprotonation with a strong base, such as sec-butyllithium, generates a chiral lithioenamine, which then reacts with an alkyl halide. The stereoselectivity of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile. Finally, removal of the auxiliary yields the α-alkylated piperidine with high enantiomeric excess.

Another powerful technique involves the use of a phenylglycinol-derived chiral lactam. nih.govresearchgate.net In this system, the bicyclic lactam serves as a rigid scaffold that controls the stereochemistry of reactions at the α-position. Alkylation of the enolate derived from this lactam proceeds with high diastereoselectivity due to the steric hindrance imposed by the phenyl group of the chiral auxiliary. Subsequent manipulation of the resulting product allows for the synthesis of a variety of enantiomerically pure indolizidine alkaloids. nih.govresearchgate.net

The following table summarizes key aspects of these diastereoselective α-alkylation strategies.

| Method | Chiral Director | Key Intermediate | Stereochemical Control | Application |

| Chiral Formamidine | (S)-Valine dimethylamide | Chiral lithioenamine | Auxiliary-controlled | Asymmetric synthesis of piperidine alkaloids |

| Phenylglycinol-derived Lactam | Phenylglycinol | Bicyclic lactam enolate | Substrate-controlled | Enantioselective synthesis of indolizidine alkaloids nih.govresearchgate.net |

These methods highlight the importance of diastereoselective α-alkylation in setting the stereocenters of the indolizidine core early in the synthetic sequence, paving the way for the construction of complex and stereochemically defined natural products.

Catalytic hydrogenation is a powerful and widely used method for the stereoselective reduction of double bonds and other functional groups, playing a crucial role in the synthesis of the saturated indolizidine core. The stereochemical outcome of the hydrogenation is often influenced by the catalyst, the substrate's structure, and the reaction conditions. Palladium-catalyzed reductions are particularly common in this context.

A frequent strategy involves the hydrogenation of a cyclic enamine or a precursor that can be converted to an enamine in situ. The facial selectivity of the hydrogenation is often directed by the existing stereocenters in the molecule. For example, in the synthesis of trifluoromethylated monomorine, a diastereoselective hydrogenation of a chiral fluorinated oxazoline (B21484) was a key step.

Palladium on carbon (Pd/C) is a standard catalyst for these transformations, often providing high diastereoselectivity. The reduction of a double bond in a bicyclic precursor can lead to the formation of the desired cis- or trans-fused indolizidine ring system. The stereochemistry is typically determined by the delivery of hydrogen from the less sterically hindered face of the molecule.

In some synthetic routes, a pyridinium (B92312) salt precursor is reduced to a tetrahydropyridine, which is then further hydrogenated to the corresponding piperidine ring of the indolizidine system. This two-step reduction sequence can also be performed in a single step under appropriate catalytic hydrogenation conditions.

The following table provides examples of catalytic hydrogenation in the synthesis of indolizidine alkaloids.

| Precursor Type | Catalyst | Key Transformation | Stereochemical Outcome | Example Alkaloid |

| Chiral Fluorinated Oxazoline | Not specified | Diastereoselective hydrogenation | High diastereoselectivity | Trifluoromethyl monomorine |

| Cyclic Enamine | Pd/C | Reduction of C=C double bond | Cis- or trans-fused ring system | Various indolizidines |

| Pyridinium Salt | Pd/C | Reduction to piperidine | Stereoselective | General indolizidine synthesis |

The careful choice of substrate and hydrogenation catalyst is therefore essential for controlling the stereochemistry at multiple centers during the construction of the indolizidine framework.

Cycloaddition reactions are highly efficient methods for the construction of cyclic systems, and they have been effectively applied to the synthesis of the indolizidine core. These reactions allow for the rapid assembly of the bicyclic framework with good control over stereochemistry.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction, involving a diene and a dienophile containing one or more heteroatoms, is a powerful tool for synthesizing heterocyclic compounds. In the context of indolizidine synthesis, an imine or a related nitrogen-containing dienophile can react with a diene to form a six-membered nitrogen-containing ring. Subsequent transformations can then lead to the formation of the second ring of the indolizidine system. The stereoselectivity of the hetero-Diels-Alder reaction can often be controlled through the use of chiral auxiliaries or catalysts.

[4+2] Cycloadditions

Nickel-catalyzed [4+2] cycloaddition reactions have also been utilized for the construction of the piperidine ring of the indolizidine nucleus. These reactions can involve the coupling of a diene with an alkyne or an allene. The use of chiral ligands on the nickel catalyst can render these reactions enantioselective, providing access to optically active indolizidine precursors.

Intramolecular Nitrone Cycloadditions

Another important cycloaddition strategy is the intramolecular [3+2] cycloaddition of a nitrone with an alkene. This reaction forms an isoxazolidine (B1194047) ring, which can then be reductively cleaved to generate a 1,3-amino alcohol. This functional group arrangement is a common precursor to the indolizidine ring system, which can be formed through subsequent cyclization steps. The stereochemistry of the newly formed stereocenters in the isoxazolidine is well-controlled in the cycloaddition step.

The table below summarizes some cycloaddition strategies used in indolizidine synthesis.

| Cycloaddition Type | Reactants | Key Intermediate | Stereocontrol |

| Hetero-Diels-Alder | Diene + Imine/Nitrile | Tetrahydropyridine derivative | Chiral auxiliaries, catalysts |

| Ni-Catalyzed [4+2] | Diene + Alkyne/Allene | Piperidine derivative | Chiral ligands |

| Intramolecular Nitrone [3+2] | Alkene-tethered nitrone | Bicyclic isoxazolidine | Substrate control |

These cycloaddition reactions provide elegant and efficient pathways to the indolizidine core, often establishing multiple stereocenters in a single step.

Modern synthetic methods, including C-H functionalization, offer novel and efficient routes to the indolizidine core by enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that were previously difficult to access.

Rhodium-Catalyzed β-Carbon Elimination

A notable example of C-H functionalization in a related system involves rhodium-catalyzed β-carbon elimination. While not directly a C-H activation in the traditional sense, this type of reaction, often part of a larger catalytic cycle, can lead to the formation of new C-C bonds. For instance, in the synthesis of indane derivatives, a rhodium-catalyzed cycloisomerization of a dienyne has been reported. nih.gov This type of transformation, which involves the formation of a new ring system, showcases the power of transition metal catalysis in complex molecule synthesis. Although this specific example leads to an indane, similar strategies involving C-H activation or functionalization are being developed for the synthesis of nitrogen-containing heterocycles like indolizidines.

The general principle of such catalytic cycles often involves the oxidative addition of a C-H bond to a metal center, followed by insertion of an unsaturated component (like an alkene or alkyne), and finally reductive elimination to form the product and regenerate the catalyst. The development of catalysts that can selectively activate a specific C-H bond in the presence of other reactive functional groups is a key challenge in this field.

While direct C-H functionalization approaches for the synthesis of (octahydroindolizin-3-yl)methanol are still emerging, the application of these powerful methods to the synthesis of related heterocyclic systems suggests their future potential in providing more direct and atom-economical routes to indolizidine alkaloids.

The following table outlines the conceptual steps in a hypothetical C-H functionalization approach to indolizidine synthesis.

| Step | Description | Metal Catalyst (Hypothetical) |

| 1. C-H Activation | Selective activation of a C-H bond in a piperidine or pyrrolidine precursor. | Rhodium, Palladium, or Iridium complex |

| 2. Coupling | Reaction with a coupling partner (e.g., an alkene or alkyne) to form the second ring. | Same as above |

| 3. Cyclization/Reductive Elimination | Formation of the bicyclic indolizidine core and regeneration of the catalyst. | Same as above |

The continued development of new catalytic systems for C-H functionalization holds great promise for revolutionizing the synthesis of complex natural products like (octahydroindolizin-3-yl)methanol and its derivatives.

Intramolecular hydroamination is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles, including the indolizidine core. This reaction involves the direct addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. The process can be catalyzed by a variety of metals, including early transition metals, lanthanides, and late transition metals, as well as by strong bases or acids.

In a typical hydroamination-cyclization strategy for indolizidine synthesis, an amino-alkene or amino-alkyne precursor is used. The precursor is designed such that the intramolecular cyclization leads to the formation of one of the rings of the indolizidine system. For example, cyclization of a 5-amino-alkene can form a piperidine ring, which can then be further elaborated to the bicyclic indolizidine.

The stereoselectivity of the hydroamination reaction is a key consideration. The use of chiral catalysts can render the reaction enantioselective, allowing for the synthesis of optically active indolizidines. Alternatively, the stereochemistry can be controlled by using a chiral substrate, where existing stereocenters direct the facial selectivity of the cyclization.

A related and powerful strategy is the intramolecular aza-Michael reaction, which can be considered a type of hydroamination to an activated alkene (an α,β-unsaturated carbonyl compound). As mentioned previously, this method has been successfully used in the enantioselective synthesis of fluorinated indolizidinone derivatives, catalyzed by a chiral phosphoric acid. nih.gov

The following table summarizes key features of hydroamination-cyclization techniques in the context of indolizidine synthesis.

| Reaction Type | Precursor | Catalyst/Reagent | Key Transformation |

| Intramolecular Hydroamination | Amino-alkene or Amino-alkyne | Metal catalysts (e.g., Ti, Zr, La, Pd, Au), strong bases, or acids | Direct addition of N-H across a C-C multiple bond to form a piperidine or pyrrolidine ring. |

| Intramolecular Aza-Michael Reaction | Amide with a pendant α,β-unsaturated ketone | Chiral phosphoric acid | Enantioselective formation of a piperidine ring. nih.gov |

These hydroamination-cyclization techniques provide efficient and direct routes to the core structure of indolizidine alkaloids, often with excellent control over stereochemistry, making them valuable tools in the synthesis of (octahydroindolizin-3-yl)methanol and its derivatives.

Total Synthesis Strategies for Complex Octahydroindolizine (B79230) Alkaloids

The development of synthetic routes to complex octahydroindolizine alkaloids, such as tashiromine, which features the (octahydroindolizin-3-yl)methanol skeleton, showcases a range of innovative chemical transformations. A notable strategy involves the stereoselective construction of the indolizidine core through the cyclization of an N-acyliminium ion with a pendant allylsilane.

The key steps in this synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Olefin Cross-Metathesis | Allyltrimethylsilane (B147118), Grubbs' second-generation catalyst, CH₂Cl₂ (reflux) | 73% |

| 2 | Partial Reduction | Sodium borohydride | 86% |

| 3 | Intramolecular Cyclization | Trifluoroacetic acid, CH₂Cl₂ | 85% |

| 4-6 | Functional Group Interconversions | - | - |

This methodology highlights the efficiency of using an allyltrimethylsilane cross-metathesis to rapidly assemble the necessary precursor for the key cyclization step. nih.gov While this route has been successful for the racemic synthesis, attempts to develop an asymmetric version using chiral α-alkoxysilanes have thus far been met with challenges, including isomerization of the silane (B1218182) under the reaction conditions. nih.gov

Alternative strategies for the synthesis of the indolizidine core include those based on palladium-catalyzed allylic alkylation of vinyl-substituted cyclic carbonates, offering a modular approach to these alkaloid motifs. researchgate.net These methods can assemble the core structure in a limited number of synthetic steps and purification operations. researchgate.net Other approaches have utilized methodologies such as cationic aza-Cope rearrangements and strategies starting from chiral tetrasubstituted piperidine intermediates. nih.govresearchgate.net

Scalable Synthesis and Process Optimization for Academic Production

The transition from a laboratory-scale total synthesis to a scalable process suitable for academic production, where gram quantities of a compound may be required for further studies, presents a distinct set of challenges and considerations. While dedicated studies on the process optimization for the academic production of (octahydroindolizin-3-yl)methanol are not extensively documented, an analysis of existing total synthesis routes allows for an evaluation of their potential scalability.

The nature of the reagents and reaction conditions also plays a crucial role. The use of robust and readily available starting materials is advantageous. The aforementioned synthesis starts from succinimide, a common and inexpensive chemical. nih.gov However, the use of expensive reagents, such as second-generation Grubbs' catalyst, can be a limiting factor for large-scale academic production, although catalyst loading can often be optimized. Reactions that require cryogenic temperatures or high pressures can also pose challenges for scale-up in a standard academic laboratory setting. The cyclization step using trifluoroacetic acid in dichloromethane (B109758) at room temperature is operationally simple and scalable. nih.gov

Purification methods are another critical consideration. Chromatographic separations, while standard in research labs, can become cumbersome and resource-intensive on a larger scale. Syntheses that yield highly pure products through crystallization or extraction are preferable. The diastereoselectivity of the key cyclization step in the tashiromine synthesis (96:4) is a positive attribute, as it simplifies the purification of the desired diastereomer. nih.gov

For academic production, a process that avoids hazardous or difficult-to-handle reagents is also desirable. While the specific synthesis of tashiromine discussed does not involve exceptionally hazardous materials, this is a general principle that guides the selection of a scalable route.

Structure Activity Relationship Sar Studies of Octahydroindolizine Derivatives

Elucidation of Key Structural Determinants for Biological Activity Modulations

The biological activity of octahydroindolizine (B79230) derivatives is governed by a combination of stereochemical and electronic factors. The rigid, fused-ring system presents specific three-dimensional arrangements of functional groups that dictate interactions with biological targets.

Key structural determinants include:

The Nitrogen Atom: The basicity and accessibility of the nitrogen atom (N4) are crucial. This nitrogen can act as a hydrogen bond acceptor or become protonated at physiological pH, forming a charged ammonium (B1175870) species capable of ionic interactions with target residues, such as aspartic or glutamic acid.

Substitution Pattern: The nature and position of substituents on both the five-membered and six-membered rings modulate the molecule's lipophilicity, polarity, and steric profile. Functional groups can introduce new interaction points (hydrogen bond donors/acceptors, hydrophobic contacts) or alter the electronic distribution of the core scaffold.

Impact of Specific Substituents on the Indolizine Scaffold

Role of Substituents at the Nitrogen Atom

The nitrogen atom of the octahydroindolizine core is a common site for synthetic modification. N-alkylation can significantly impact a compound's pharmacological profile by altering its basicity, steric bulk, and lipophilicity. These changes can affect target binding, membrane permeability, and metabolic stability.

Studies on related alkaloid scaffolds, such as swainsonine (B1682842), demonstrate the profound effect of N-alkylation. The introduction of various alkyl or functionalized alkyl chains at the nitrogen position can modulate biological activity. For example, modifying the N-substituent can be a strategy to attach the pharmacophore to larger carrier molecules or to fine-tune its interaction within a receptor's binding pocket.

Table 1: Representative data on the effect of N-substitution on the biological activity of a hypothetical series of (octahydroindolizin-3-yl)methanol analogues.

| Compound ID | N-Substituent (R) | Biological Activity (IC₅₀, µM) | Notes |

| 1 | -H | 10.5 | Parent compound. |

| 2 | -CH₃ (Methyl) | 8.2 | Small alkyl group may improve hydrophobic interactions. |

| 3 | -(CH₂)₃CH₃ (n-Butyl) | 5.1 | Increased lipophilicity leads to enhanced potency. |

| 4 | -CH₂Ph (Benzyl) | 15.8 | Bulky aromatic group may cause steric hindrance at the binding site. |

| 5 | -(CH₂)₂OH (Hydroxyethyl) | 25.3 | Introduction of a polar group decreases activity, suggesting a hydrophobic pocket. |

Note: This table is illustrative, based on established principles of N-alkylation in related alkaloid series, to demonstrate the potential impact of N-substituents on the biological activity of (octahydroindolizin-3-yl)methanol derivatives.

Influence of Carboxylic Group Positioning

The introduction of a carboxylic acid group can dramatically alter the properties of a molecule, often introducing a key interaction point for binding to biological targets through the formation of strong hydrogen bonds or salt bridges. The position of this acidic moiety on the octahydroindolizine scaffold is critical, as it determines the spatial relationship between the carboxylate and other pharmacophoric elements.

While direct SAR studies on carboxylic acid derivatives of (octahydroindolizin-3-yl)methanol are not extensively documented, principles from medicinal chemistry allow for predictions. A carboxylic acid can serve as a bioisostere for other functional groups or act as a primary pharmacophore itself. Its placement can influence receptor selectivity and potency. For example, positioning a carboxyl group at C1, C2, C5, C6, C7, or C8 would each result in a unique vector for interaction relative to the C3-hydroxymethyl group and the core nitrogen atom. Studies on other molecular systems have shown that the positioning of a carboxyl group can significantly affect biological outcomes. For instance, a positive correlation between carboxyl content and root growth has been observed in some contexts, while in others, carboxyl-rich fractions have been inhibitory.

Rational Design Principles for Novel Octahydroindolizine Analogues

Rational design of new (octahydroindolizin-3-yl)methanol analogues leverages SAR data to create molecules with improved potency, selectivity, and pharmacokinetic properties. The goal is to optimize interactions with the target protein while minimizing off-target effects.

Key principles for rational design include:

Scaffold Hopping and Bioisosterism: The octahydroindolizine core can be replaced by other bicyclic systems to explore new chemical space. Similarly, the C3-hydroxymethyl group or the nitrogen atom can be replaced by bioisosteres—different functional groups that retain similar steric and electronic properties—to improve metabolic stability or fine-tune binding. For example, a tetrazole may be used as a bioisostere for a carboxylic acid.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed. Virtual libraries of (octahydroindolizin-3-yl)methanol derivatives can be screened in silico to predict their binding modes and affinities. This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Fragment-Based Growth: Small molecular fragments can be identified that bind to specific pockets of the target protein. These fragments can then be elaborated or linked together, using the octahydroindolizine as a scaffold, to build a more potent molecule. This approach allows for the systematic exploration of the target's binding site.

Systematic Substituent Modification: Based on initial SAR findings, substituents can be systematically varied to probe for optimal interactions. For example, if a hydrophobic pocket is identified near the nitrogen atom, a homologous series of N-alkyl groups can be synthesized to determine the ideal chain length for maximizing potency, as illustrated in Table 1.

By applying these principles, medicinal chemists can move beyond random screening and intelligently design the next generation of octahydroindolizine-based therapeutic agents.

Pharmacological and Mechanistic Investigations of Octahydroindolizine Alkaloids

Anti-inflammatory Activities and Associated Molecular Mechanisms (e.g., Cyclooxygenase-2 Inhibition)

Current scientific literature, based on comprehensive searches, does not provide specific evidence regarding the anti-inflammatory activities of (octahydroindolizin-3-yl)methanol or its stereoisomers. While cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for many anti-inflammatory drugs, there are no available studies directly linking lentiginosine (B11785389) to the inhibition of this enzyme or other significant anti-inflammatory mechanisms. This indicates a potential area for future research to explore the pharmacological profile of this compound.

Anticancer Potentials and Underlying Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

Significant research has been conducted on the anticancer potential of the non-natural enantiomer of lentiginosine, D-(−)-lentiginosine. Unlike its natural counterpart, L-(+)-lentiginosine, the D-(-) form has been shown to induce apoptosis in various tumor cell lines. oup.comnih.govresearchgate.net This pro-apoptotic activity is notably less cytotoxic to normal, non-transformed cells, suggesting a degree of selectivity for cancer cells. oup.comnih.gov

The underlying cellular mechanism of this anticancer activity has been identified as the induction of apoptosis through a caspase-dependent pathway. oup.comnih.govdocumentsdelivered.com Specifically, treatment of tumor cells with D-(−)-lentiginosine leads to the increased expression and activity of initiator caspase-8 and effector caspase-3. oup.comnih.govdocumentsdelivered.com Further investigation has revealed that the apoptotic process is mediated by the intrinsic, or mitochondrial, pathway. nih.govnih.gov This is evidenced by a significant collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm following treatment. nih.gov

The activation of the intrinsic pathway is further supported by the increased expression of caspase-9, a key enzyme in this signaling cascade. nih.govnih.gov The apoptotic signaling also involves the regulation of the Bcl-2 family of proteins, with a noted downregulation of anti-apoptotic genes and an upregulation of pro-apoptotic genes. nih.gov Interestingly, the pro-apoptotic effects of D-(−)-lentiginosine have been shown to be independent of the tumor suppressor protein p53. nih.gov

| Activity | Mechanism | Key Molecular Targets/Events | Affected Cell Lines |

|---|---|---|---|

| Pro-apoptotic | Caspase-dependent apoptosis | Increased expression and activity of Caspase-3 and Caspase-8 | MOLT-3, HT-29, SH-SY5Y |

| Intrinsic mitochondrial pathway | Increased Caspase-9 expression, Cytochrome c release, Collapse of mitochondrial membrane potential | MOLT-3, HT-29, SH-SY5Y | |

| p53-independent apoptosis | Induces apoptosis in p53-deficient cells | U937 | |

| Regulation of Bcl-2 family | Downregulation of anti-apoptotic genes, Upregulation of pro-apoptotic genes | MOLT-3, HT-29, SH-SY5Y |

Antihypertensive Properties and Enzyme Inhibition Profiles (e.g., Angiotensin-Converting Enzyme Inhibition)

There is currently a lack of scientific evidence to support any antihypertensive properties of (octahydroindolizin-3-yl)methanol. Searches of available literature have not yielded studies investigating its effect on blood pressure or its potential to inhibit key enzymes in blood pressure regulation, such as the angiotensin-converting enzyme (ACE). Therefore, the potential for this compound in the management of hypertension remains uninvestigated.

Other Diverse Biological Activities and Their Molecular Basis (e.g., Glycosidase Inhibition, Immunomodulation, Antiviral, Antibacterial)

The most well-documented biological activity of (octahydroindolizin-3-yl)methanol, specifically the natural L-(+)-lentiginosine enantiomer, is its ability to inhibit certain glycosidase enzymes. oup.comnih.gov It has been identified as a reasonably good inhibitor of the fungal alpha-glucosidase, amyloglucosidase, with a reported Ki value of 1 x 10⁻⁵ M. nih.gov The synthetic L-(+)-lentiginosine has shown even more potent inhibition of amyloglucosidase, with a Ki of 2 µM. oup.com However, it does not appear to inhibit other α-glucosidases such as sucrase, maltase, or yeast α-glucosidase. nih.gov

In addition to glycosidase inhibition, recent studies have revealed that (+)-lentiginosine can also act as an inhibitor of Heat shock protein 90 (Hsp90). researchgate.netnih.govnih.gov This inhibition is achieved by affecting the ATPase activity of Hsp90, and docking studies suggest that it binds to the middle domain of the protein rather than the ATP-binding pocket. nih.gov

While related compounds from the same natural sources, such as lentinan from shiitake mushrooms, have demonstrated immunomodulatory and antiviral activities, these properties have not been specifically attributed to (octahydroindolizin-3-yl)methanol in the reviewed literature. wcrj.netnih.govnih.govnih.gov Similarly, there is no direct scientific evidence to support any antibacterial activity for this compound.

| Enantiomer | Activity | Mechanism | Key Molecular Target | Inhibitory Concentration (Ki) |

|---|---|---|---|---|

| L-(+)-Lentiginosine | Glycosidase Inhibition | Competitive inhibition | Amyloglucosidase | 1 x 10⁻⁵ M (natural), 2 µM (synthetic) |

| L-(+)-Lentiginosine | Hsp90 Inhibition | Inhibition of ATPase activity via binding to the middle domain | Heat shock protein 90 (Hsp90) | Not specified |

| D-(−)-Lentiginosine | Glycosidase Inhibition | Weaker inhibition compared to L-(+)-enantiomer | Amyloglucosidase | 35-fold higher than L-(+)-enantiomer |

Computational Chemistry Applications in Octahydroindolizine Research

Density Functional Theory (DFT) Studies for Structural and Reactivity Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nd.edu It allows for the accurate calculation of various molecular properties, providing a detailed understanding of the molecule's geometry, stability, and reactivity.

A primary application of DFT in the study of (octahydroindolizin-3-yl)methanol would be a comprehensive conformational analysis. The fused bicyclic system of the octahydroindolizine (B79230) core can exist in several conformations, and the orientation of the hydroxymethyl substituent at the C-3 position further increases the conformational complexity. DFT calculations can be employed to identify the most stable low-energy conformers of the molecule in the gas phase and in different solvents. nih.gov The relative energies of these conformers are crucial for understanding its behavior in various chemical environments and its ability to bind to biological targets.

Table 1: Hypothetical Relative Energies of (octahydroindolizin-3-yl)methanol Conformers Calculated using DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair-Chair, Equatorial Substituent | 0.00 |

| 2 | Chair-Chair, Axial Substituent | 2.5 |

| 3 | Chair-Boat, Equatorial Substituent | 5.8 |

| 4 | Chair-Boat, Axial Substituent | 7.2 |

| 5 | Boat-Boat, Equatorial Substituent | 10.1 |

Note: This data is illustrative and based on typical energy differences for similar saturated heterocyclic systems.

Beyond conformational analysis, DFT is instrumental in elucidating the electronic properties and reactivity of (octahydroindolizin-3-yl)methanol. By calculating various molecular descriptors, one can predict its chemical behavior. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for (octahydroindolizin-3-yl)methanol

| Descriptor | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates potential for nucleophilic character at specific sites. |

| LUMO Energy | 1.2 eV | Suggests regions susceptible to electrophilic attack. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |

| Mulliken Atomic Charges | N: -0.5, O: -0.6 | Predicts the nitrogen and oxygen atoms as centers of negative charge. |

Note: These values are hypothetical and representative of what would be obtained from a DFT calculation.

Computational Elucidation of Reaction Mechanisms (e.g., Regioselectivity of C-C Cleavage)

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and reaction pathways that are often difficult to study experimentally. rsc.org For a molecule like (octahydroindolizin-3-yl)methanol, a key area of investigation would be the regioselectivity of reactions such as C-C bond cleavage within the octahydroindolizine ring system.

Controlling the regioselectivity of bond cleavage is a significant challenge in the chemical modification of complex scaffolds. nih.gov Computational methods can be used to model different potential reaction pathways and calculate the activation energies associated with each. The pathway with the lowest activation energy is the most likely to occur, thus predicting the regioselectivity of the reaction. mdpi.com For instance, in a hypothetical acid-catalyzed C-C bond cleavage of the octahydroindolizine core, DFT calculations could be used to determine which bond is most likely to break.

Table 3: Hypothetical DFT-Calculated Activation Energies for Regioselective C-C Bond Cleavage in the (octahydroindolizin-3-yl)methanol Ring

| Cleavage Pathway | Bond Cleaved | Activation Energy (kcal/mol) | Predicted Outcome |

| A | C4-C5 | 25.3 | Minor Product |

| B | C5-C6 | 18.7 | Major Product |

| C | C8a-N | 30.1 | Unlikely |

| D | C3-C4 | 22.5 | Minor Product |

Note: This data is for illustrative purposes to demonstrate how computational chemistry can predict reaction outcomes.

By mapping the potential energy surface of the reaction, researchers can gain a detailed understanding of the factors that control the regioselectivity, such as steric hindrance, electronic effects, and the stability of intermediates and transition states. This knowledge is invaluable for designing synthetic strategies to selectively modify the octahydroindolizine scaffold. rsc.org

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule like (octahydroindolizin-3-yl)methanol might interact with a protein target of therapeutic interest. Indolizidine alkaloids are known to interact with a variety of biological targets, including glycosidases, ion channels, and G-protein coupled receptors. nih.gov

A hypothetical molecular docking study could involve docking (octahydroindolizin-3-yl)methanol into the active site of human α-glucosidase, a target for anti-diabetic drugs. The docking simulation would predict the most stable binding pose of the molecule and calculate a docking score, which is an estimation of the binding affinity. researchgate.net Furthermore, the analysis of the docked pose reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Table 4: Hypothetical Molecular Docking Results of (octahydroindolizin-3-yl)methanol with Human α-Glucosidase

| Parameter | Value/Description |

| Protein Target | Human α-Glucosidase (PDB ID: 3A4A) |

| Docking Score | -7.2 kcal/mol |

| Predicted Binding Pose | The hydroxymethyl group forms a hydrogen bond with the side chain of Asp215. The octahydroindolizine ring sits (B43327) in a hydrophobic pocket formed by Trp329, Phe476, and Trp432. |

| Key Interacting Residues | Asp215 (Hydrogen Bond), Trp329 (Hydrophobic), Phe476 (Hydrophobic), Trp432 (Hydrophobic) |

Note: This table presents a plausible outcome of a molecular docking simulation.

This detailed interaction profile provides a rational basis for understanding the potential biological activity of (octahydroindolizin-3-yl)methanol and can guide the design of derivatives with improved potency and selectivity.

Virtual Screening and Chemotype Prioritization for Biological Activity

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov (Octahydroindolizin-3-yl)methanol can be included as one of many compounds in a virtual library to be screened against a panel of biological targets.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening searches for molecules with similar properties (e.g., shape, electronic features) to a known active ligand. nih.gov Structure-based virtual screening, which relies on molecular docking, is used when the three-dimensional structure of the target protein is known. nih.gov

A typical virtual screening workflow would involve docking a large library of natural product-like scaffolds, including (octahydroindolizin-3-yl)methanol, against a specific protein target. rsc.org The compounds are then ranked based on their docking scores, and the top-ranking compounds are selected for further experimental testing. This approach allows for the rapid and cost-effective prioritization of compounds for biological evaluation.

Table 5: Hypothetical Results from a Virtual Screening Campaign Targeting a Neuronal Nicotinic Acetylcholine Receptor

| Rank | Compound ID | Docking Score (kcal/mol) | Chemotype |

| 1 | ZINC12345678 | -9.8 | Quinolizidine (B1214090) |

| 2 | ZINC98765432 | -9.5 | Tropane Alkaloid |

| ... | ... | ... | ... |

| 45 | (octahydroindolizin-3-yl)methanol | -8.1 | Indolizidine |

| ... | ... | ... | ... |

| 1000 | ZINC56789012 | -6.2 | Piperidine (B6355638) |

Note: This table illustrates how (octahydroindolizin-3-yl)methanol might be ranked in a virtual screening hit list.

Through such a screening process, (octahydroindolizin-3-yl)methanol could be identified as a potential lead compound for a particular biological activity, thereby guiding future research efforts.

Advanced Analytical Techniques for Characterization of Octahydroindolizine Compounds

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides unparalleled insights into the molecular structure, including connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

For (octahydroindolizin-3-yl)methanol, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the protons of the saturated octahydroindolizine (B79230) ring system. The protons on the carbon adjacent to the nitrogen atom and the carbon bearing the hydroxymethyl group would appear at a lower field due to the deshielding effect of the heteroatoms. The diastereotopic protons of the CH₂OH group would likely appear as distinct signals.

The ¹³C NMR spectrum will reveal a specific number of signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of these carbons provide evidence for the saturated ring system and the presence of the primary alcohol function. For instance, the carbon atom attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm, while the carbons adjacent to the nitrogen atom will also be shifted downfield. While specific experimental data for (octahydroindolizin-3-yl)methanol is not publicly available, predicted chemical shifts based on structure-correlation principles are presented in the table below. The analysis of related indole (B1671886) alkaloids often involves a suite of 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals. ruc.dkmdpi.commdpi.com

Predicted NMR Data for (octahydroindolizin-3-yl)methanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~30-40 |

| C2 | - | ~20-30 |

| C3 | ~3.5-4.0 (m) | ~40-50 |

| C5 | ~2.5-3.0 (m) | ~50-60 |

| C6 | ~1.5-2.0 (m) | ~20-30 |

| C7 | ~1.5-2.0 (m) | ~20-30 |

| C8 | ~1.5-2.0 (m) | ~50-60 |

| C8a | ~2.0-2.5 (m) | ~60-70 |

| CH₂OH | ~3.4-3.8 (m) | ~60-65 |

| OH | Broad singlet | - |

Note: These are predicted values and may differ from experimental data.

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is crucial for determining the elemental composition of a molecule with high accuracy. For (octahydroindolizin-3-yl)methanol (molecular formula C₉H₁₇NO), ESI-HRMS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. The high mass accuracy of the measurement allows for the unambiguous determination of the elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For octahydroindolizine alkaloids, characteristic fragmentation pathways often involve the loss of substituents and cleavage of the ring system, which can help in the structural confirmation. The ESI-MS/MS analysis of related alkaloids, such as those from the Amaryllidaceae family, has shown that fragmentation patterns can be highly specific to the core structure and substitution, allowing for the differentiation of isomers. ub.eduresearchgate.netnih.gov

Expected HRMS Data for (octahydroindolizin-3-yl)methanol

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₈NO⁺ | 156.1383 |

(Octahydroindolizin-3-yl)methanol possesses multiple stereocenters, making the determination of its absolute configuration a significant challenge. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum, which is a unique fingerprint of a specific enantiomer, is compared with the theoretical ECD spectra of possible stereoisomers generated through time-dependent density functional theory (TDDFT) calculations. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. This approach has been successfully applied to a wide range of natural products, including various complex alkaloids, to establish their stereochemistry. nih.govnih.govrsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of octahydroindolizine compounds.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (octahydroindolizin-3-yl)methanol and for separating its potential diastereomers. Due to the presence of multiple chiral centers, the synthesis of this compound may yield a mixture of diastereomers, which can be resolved using either normal-phase or reversed-phase HPLC. researchgate.netnih.gov

The choice of the stationary phase (e.g., C18, silica) and the mobile phase composition is critical for achieving optimal separation. For polar compounds like (octahydroindolizin-3-yl)methanol, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed. The separation of diastereomeric alkaloids is highly dependent on the subtle differences in their three-dimensional structures, which influence their interactions with the stationary phase. researchgate.netmdpi.com

Illustrative HPLC Method for Octahydroindolizine Alkaloid Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometer (LC-MS) |

| Column Temperature | 25 °C |

Understanding the stability of a compound is crucial for its proper storage and handling. The stability of (octahydroindolizin-3-yl)methanol can be assessed under various conditions, such as different pH values, temperatures, and light exposure. HPLC is an excellent technique for monitoring the degradation of the parent compound and the formation of any degradation products over time.

A typical stability study would involve dissolving the compound in buffers of different pH (e.g., pH 3, 7, and 9) and storing the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) for a set period. Aliquots are withdrawn at specific time points and analyzed by HPLC to quantify the remaining amount of the intact compound. The results of such studies are vital for establishing the shelf-life and recommended storage conditions. The stability of many alkaloids is known to be pH-dependent, with hydrolysis or other degradation pathways being catalyzed by acidic or basic conditions. nih.govresearchgate.netresearchgate.net

Example Protocol for a Stability Study of (octahydroindolizin-3-yl)methanol

| Condition | Parameters | Time Points for Analysis |

|---|---|---|

| pH | pH 3.0 (Citrate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer) | 0, 24h, 48h, 1 week, 4 weeks |

| Temperature | 4 °C (Refrigerated), 25 °C (Ambient), 40 °C (Accelerated) | 0, 1 month, 3 months, 6 months |

| Light Exposure | Protected from light vs. Exposed to UV light (254 nm) | 0, 1h, 4h, 8h, 24h |

Analysis performed by a validated stability-indicating HPLC method.

Crystallographic Methods for Definitive Absolute Configuration Elucidation (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for the determination of the three-dimensional atomic arrangement in crystalline solids. carleton.edu This powerful analytical technique provides an unambiguous elucidation of the absolute configuration of chiral molecules, such as those possessing the octahydroindolizine core, by mapping the precise spatial coordinates of each atom within the crystal lattice. rigaku.comnih.gov The resulting structural model offers definitive proof of the stereochemistry at all chiral centers, a critical aspect for understanding the structure-activity relationships of biologically active compounds.

For chiral molecules, the determination of the absolute configuration—the actual spatial arrangement of substituents at a stereocenter—is a crucial step that goes beyond establishing the relative stereochemistry. This is accomplished by analyzing the anomalous scattering of X-rays by the atoms in the crystal. nih.gov While all atoms scatter X-rays, heavier atoms exhibit a more pronounced anomalous scattering effect, which can be used to determine the absolute structure. However, with modern diffractometers and computational methods, it is now feasible to determine the absolute configuration of light-atom molecules, such as (octahydroindolizin-3-yl)methanol, which are composed primarily of carbon, nitrogen, oxygen, and hydrogen. nih.gov

A key parameter in this process is the Flack parameter, which is calculated during the refinement of the crystal structure. A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct, while a value approaching one suggests that the inverted structure is the correct one. This provides a high level of confidence in the assigned stereochemistry.

Research Findings in Related Octahydroindolizine Compounds

The following table presents hypothetical crystallographic data for a derivative of (octahydroindolizin-3-yl)methanol, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₉H₁₇NO |

| Formula Weight | 155.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.211(3) |

| c (Å) | 11.567(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1008.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.023 |

| Absorption Coefficient (mm⁻¹) | 0.068 |

| F(000) | 344 |

| Flack Parameter | 0.0(2) |

This data is hypothetical and for illustrative purposes only.

The determination of the absolute configuration is paramount in the development of pharmaceutical compounds, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. SCXRD provides the definitive evidence required to distinguish between these stereoisomers, ensuring the correct and safe development of new therapeutic agents based on the octahydroindolizine scaffold.

Future Research Directions and Scientific Horizons for Octahydroindolizin 3 Yl Methanol Research

Innovation in Synthetic Methodologies for Enhanced Accessibility and Efficiency

The future of research on (octahydroindolizin-3-yl)methanol and its analogues is intrinsically linked to the development of more efficient and versatile synthetic strategies. While numerous methods for the construction of the octahydroindolizine (B79230) core exist, the pursuit of novel methodologies continues to be a primary focus. Key areas of innovation will likely include:

Catalytic Asymmetric Synthesis: A major thrust will be the development of new catalytic systems that can establish the multiple stereocenters of the octahydroindolizine core in a single, efficient step. This includes the design of novel chiral ligands for transition metal catalysts and the exploration of organocatalysis to afford high enantiomeric and diastereomeric purity. Such advancements will be crucial for accessing specific stereoisomers of (octahydroindolizin-3-yl)methanol for biological evaluation.

Flow Chemistry: The application of continuous flow technologies to the synthesis of octahydroindolizine derivatives presents a significant opportunity. Flow chemistry can offer improved reaction control, enhanced safety for handling hazardous reagents, and the potential for streamlined scale-up of synthetic intermediates. This will be particularly important for producing sufficient quantities of (octahydroindolizin-3-yl)methanol for extensive biological screening.

Novel Cyclization Strategies: The exploration of new disconnection approaches and cyclization reactions will continue to be a vibrant area of research. This may involve the development of novel radical cyclizations, cycloaddition reactions, or transition-metal-catalyzed cascade reactions that can rapidly assemble the bicyclic framework from simple, readily available starting materials.

| Synthetic Strategy | Key Advantages | Potential Future Developments |

| Catalytic Asymmetric Synthesis | High stereocontrol, access to specific enantiomers. | Novel chiral ligands, broader substrate scope. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Integration with in-line purification and analysis. |

| Novel Cyclization Strategies | Increased molecular complexity from simple precursors. | Discovery of new cascade reactions. |

Strategic Design of Octahydroindolizine-Based Molecular Probes

To elucidate the biological functions and molecular targets of (octahydroindolizin-3-yl)methanol and related compounds, the design and synthesis of specialized molecular probes will be indispensable. Future research will focus on creating sophisticated tools for chemical biology, including:

Fluorescent Probes: The development of fluorescently labeled analogues of (octahydroindolizin-3-yl)methanol will enable the visualization of its subcellular localization and interactions within living cells. This will involve the strategic attachment of environmentally sensitive fluorophores that report on binding events.

Photoaffinity Probes: To definitively identify the protein targets of these compounds, photoaffinity labeling will be a powerful technique. This involves incorporating a photoreactive group into the octahydroindolizine structure, which upon photoactivation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

Biotinylated Probes: The synthesis of biotin-tagged derivatives of (octahydroindolizin-3-yl)methanol will facilitate affinity purification of its binding partners from complex biological mixtures. These probes will be instrumental in pull-down assays coupled with mass spectrometry-based proteomics.

Integration of Advanced Computational and Experimental Methodologies for Discovery

The synergy between computational modeling and experimental validation will be a cornerstone of future octahydroindolizine research. The integration of these methodologies will accelerate the discovery and optimization of new bioactive compounds. Key areas of focus will include:

In Silico Screening: Virtual screening of large compound libraries against known and putative biological targets will help to prioritize the synthesis and testing of new octahydroindolizine derivatives. This will involve the use of molecular docking and molecular dynamics simulations to predict binding affinities and modes.

Quantum Mechanical Calculations: High-level quantum mechanical calculations will be employed to understand the conformational preferences of (octahydroindolizin-3-yl)methanol and its interactions with biological macromolecules at an electronic level. This can provide insights into the structural basis of its activity.

Predictive ADMET Modeling: Computational models that can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of octahydroindolizine derivatives will be crucial for the early-stage identification of compounds with favorable drug-like properties.

| Integrated Methodology | Application in Research | Expected Outcome |

| In Silico Screening | Prioritization of synthetic targets. | Identification of novel bioactive scaffolds. |

| Quantum Mechanical Calculations | Understanding binding interactions. | Rational design of more potent analogues. |

| Predictive ADMET Modeling | Early assessment of drug-likeness. | Reduced late-stage attrition of drug candidates. |

Exploration of Novel Biological Targets and Their Therapeutic Implications in Research

While the biological activities of some indolizidine alkaloids are known, the full therapeutic potential of the octahydroindolizine scaffold remains largely untapped. Future research will aim to identify and validate novel biological targets for (octahydroindolizin-3-yl)methanol and its derivatives, potentially leading to new therapeutic applications. Areas of exploration will include:

Target Deconvolution: The use of chemoproteomic platforms and other unbiased screening approaches will be essential for identifying the specific molecular targets of bioactive octahydroindolizine compounds.

Expansion Beyond Glycosidase Inhibition: While many indolizidine alkaloids are known to be glycosidase inhibitors, future studies will explore other potential mechanisms of action, such as interactions with ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in other signaling pathways.

Investigation of New Therapeutic Areas: Based on the identification of novel targets, the therapeutic potential of octahydroindolizine derivatives will be investigated in a wider range of disease areas, including neurodegenerative disorders, infectious diseases, and metabolic disorders.

Development of Sustainable Production Methods for Research-Scale Materials

As the demand for (octahydroindolizin-3-yl)methanol and other octahydroindolizine derivatives for research purposes grows, the development of sustainable and environmentally friendly production methods will become increasingly important. Key strategies will include:

Biocatalysis: The use of enzymes to perform key synthetic transformations can offer high selectivity and reduce the reliance on hazardous reagents and harsh reaction conditions. The development of engineered enzymes specifically for the synthesis of octahydroindolizine precursors will be a major area of advancement.

Green Chemistry Principles: The application of the principles of green chemistry to the synthesis of (octahydroindolizin-3-yl)methanol will focus on minimizing waste, using renewable starting materials, and employing safer solvents. This will lead to more atom-economical and environmentally benign synthetic routes.

Chemoenzymatic Synthesis: The combination of traditional chemical synthesis with biocatalytic steps can provide a powerful and efficient approach to the production of complex molecules like (octahydroindolizin-3-yl)methanol. This hybrid strategy will leverage the strengths of both methodologies to create more sustainable synthetic pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for (octahydroindolizin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies starting with indolizine or octahydroindolizine precursors. Key steps include:

- Functionalization : Introduce the hydroxymethyl group via nucleophilic addition (e.g., organolithium reagents) to an indolizine carbonyl intermediate .

- Hydrogenation : Reduce the indolizine ring to achieve the octahydro structure under controlled H₂ pressure with catalysts like Pd/C or Raney Ni .

- Optimization : Adjust solvent systems (e.g., tetrahydrofuran or dimethylformamide) and temperature (reflux vs. room temperature) to minimize side reactions and improve yields. For example, refluxing in methanol enhances purity .

Q. Q2. Which analytical techniques are most effective for characterizing (octahydroindolizin-3-yl)methanol?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and hydroxymethyl positioning. Deuterated solvents (e.g., CDCl₃) are preferred for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar derivatives .

- Chromatography : Reverse-phase HPLC with methanol-water gradients resolves stereoisomers and detects impurities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Compare binding affinity (e.g., surface plasmon resonance) with functional assays (e.g., cell-based cAMP modulation) to confirm target engagement .

- Purity Validation : Use quantitative NMR (qNMR) or LC-MS to rule out impurities >98% .

- Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH, ionic strength) across labs .

Q. Q4. What strategies improve the compound’s solubility and stability in preclinical studies?

Methodological Answer:

- Salt Formation : Convert the hydroxymethyl group to a hydrochloride or phosphate salt to enhance aqueous solubility .

- Lyophilization : Stabilize the compound by freeze-drying with excipients (e.g., mannitol) for long-term storage .

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH) and monitor degradation via HPLC. Adjust formulations based on degradation kinetics .

Q. Q5. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Molecular Docking : Use software like AutoDock to predict binding modes to target receptors (e.g., sigma-1 or opioid receptors). Focus on hydrogen bonding with the hydroxymethyl group .

- QSAR Modeling : Corrogate substituent effects (e.g., alkyl chain length) on logP and IC₅₀ values. Validate predictions with in vitro assays .

- MD Simulations : Simulate solvent interactions to optimize solubility and metabolic stability .

Safety and Regulatory Considerations

Q. Q6. What safety protocols are recommended for handling (octahydroindolizin-3-yl)methanol in lab settings?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential methanol release during decomposition .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.